molecular formula C12H14O2 B11906322 5-Isopropoxy-2,3-dihydro-1H-inden-1-one

5-Isopropoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B11906322
M. Wt: 190.24 g/mol
InChI Key: NLUPNAKVXJFJDD-UHFFFAOYSA-N
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Description

5-Isopropoxy-2,3-dihydro-1H-inden-1-one is an organic compound with a molecular formula of C12H16O2 It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring an isopropoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the alkylation of 2,3-dihydro-1H-inden-1-one with isopropyl alcohol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of the isopropoxy group at the 5-position, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for further research and development .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-propan-2-yloxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O2/c1-8(2)14-10-4-5-11-9(7-10)3-6-12(11)13/h4-5,7-8H,3,6H2,1-2H3

InChI Key

NLUPNAKVXJFJDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)CC2

Origin of Product

United States

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